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Compound of Interest

Compound Name: SGA360

Cat. No.: B117033

For researchers, scientists, and drug development professionals, understanding the selectivity
of a compound is paramount. This guide provides a comparative analysis of SGA360's
interaction with its primary target, the Aryl Hydrocarbon Receptor (AHR), versus its potential
off-target effects on other receptors, supported by available experimental data.

SGA360 is a selective Aryl Hydrocarbon Receptor modulator (SAhRM) designed for high
affinity and specificity.[1] Developed as a derivative of WAY-169916, SGA360 was structurally
modified to enhance its binding to the AHR while concurrently ablating its affinity for the
Estrogen Receptor (ER).[1] This targeted design aimed to harness the therapeutic potentials of
AHR modulation, such as anti-inflammatory responses, without the confounding effects of ER
interaction.

Comparative Receptor Binding Profile

Experimental data demonstrates SGA360's significant selectivity for the AHR over the Estrogen
Receptors (ERa and ER[). The following table summarizes the available quantitative data on
the binding affinity of SGA360 and its parent compound, WAY-169916, to these receptors.
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. Off-Target L .
Compound Primary Target Binding/Activity
Receptor

Aryl Hydrocarbon Estrogen Receptor a Minimal competition at
SGA360

Receptor (AHR) (ERq) 10 uM
Estrogen Receptor 3 o

No binding observed
(ERB)

Aryl Hydrocarbon Estrogen Receptor a o o
WAY-169916 Significant binding

Receptor (AHR) (ERq)

A broader off-target screening profile for SGA360 against a comprehensive panel of other
receptors is not publicly available at this time.

On-Target Activity and Mechanism

The anti-inflammatory properties of SGA360 are directly mediated through its interaction with
the AHR. Studies in mice have shown that the anti-inflammatory effects of SGA360 are absent
in AHR knockout models (Ahr-/-), confirming that AHR is its primary target for this activity.[1]
The mechanism of action of SGA360 as a SAhRM involves the repression of inflammatory
gene expression without stimulating the dioxin-response element (DRE)-mediated
transcriptional activity associated with AHR-mediated toxicity. Mechanistic studies have
revealed that SGA360 promotes the cytoplasmic retention of AHR, rather than its translocation
to the nucleus, which is a key step in the canonical AHR signaling pathway.

Experimental Protocols

The determination of SGA360's receptor selectivity involves standard pharmacological assays.
Below are detailed methodologies for the key experiments cited.

Estrogen Receptor Binding Assay (Fluorescence
Polarization)

This assay is used to determine the binding affinity of a test compound to the Estrogen
Receptor.
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Workflow for Estrogen Receptor Binding Assay.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b117033?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e Reagents and Materials:

o

Recombinant human Estrogen Receptor a (ERa) or Estrogen Receptor 3 (ER).

[¢]

Fluorescently labeled estradiol (e.g., Fluormone™ ES2).

[¢]

Test compound (SGA360).

[e]

Assay buffer (e.g., phosphate-buffered saline).

o

Microplates suitable for fluorescence polarization.

e Procedure:

[e]

A fixed concentration of ER and the fluorescently labeled estrogen are incubated together
in the assay buffer.

[¢]

Serial dilutions of the test compound (SGA360) are added to the wells.

[e]

The plate is incubated to allow the binding reaction to reach equilibrium.

o

The fluorescence polarization of each well is measured using a plate reader. A low
polarization value indicates displacement of the fluorescent tracer by the test compound.

e Data Analysis:

o The fluorescence polarization values are plotted against the logarithm of the test
compound concentration.

o The IC50 value (the concentration of the test compound that inhibits 50% of the tracer
binding) is calculated from the resulting dose-response curve.

Aryl Hydrocarbon Receptor Activity Assay (Gene
Expression Analysis)

This assay determines the functional activity of a compound as an AHR modulator by
measuring the expression of a target gene.
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Workflow for AHR Functional Activity Assay.
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e Cell Culture and Treatment:
o Human hepatoma cells (e.g., HepG2) are cultured in appropriate media.

o Cells are treated with a pro-inflammatory cytokine (e.qg., IL-1[) to induce the expression of
AHR target genes involved in the inflammatory response, such as Serum Amyloid Al
(SAAL).

o Cells are co-treated with varying concentrations of SGA360.
e RNA Isolation and gPCR:
o After the treatment period, total RNA is extracted from the cells.

o The expression level of the target gene (e.g., SAA1) is quantified using quantitative real-
time polymerase chain reaction (QPCR).

o Data Analysis:

o The relative gene expression levels are calculated and compared between the different
treatment groups. A reduction in cytokine-induced SAA1 expression in the presence of
SGA360 indicates its repressive activity through AHR.

Signaling Pathway Overview

The selectivity of SGA360 is crucial for its intended therapeutic effect. By specifically targeting
the AHR and avoiding the ER, it modulates inflammatory pathways without interfering with
hormonal signaling.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b117033?utm_src=pdf-body
https://www.benchchem.com/product/b117033?utm_src=pdf-body
https://www.benchchem.com/product/b117033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Aryl Hydrocarbon Receptor Pathway )
AHR Modulates Repression of

Inflammatory Genes
J
SGA360 ™

205! Estrogen Receptor Pathway

ERa /ERPB Hormonal Signaling

J/

Click to download full resolution via product page

SGA360's Selective Interaction with AHR.

In conclusion, the available evidence strongly supports the classification of SGA360 as a
selective AHR modulator with minimal to no off-target effects on Estrogen Receptors. This
selectivity is a key feature, enabling the targeted modulation of AHR-mediated anti-
inflammatory pathways. Further comprehensive screening would be beneficial to fully elucidate
its interaction with a wider range of receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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